molecular formula C30H28N2O5 B11082717 N'-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide

N'-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide

Cat. No.: B11082717
M. Wt: 496.6 g/mol
InChI Key: LLVFNZDDOADXQD-UHFFFAOYSA-N
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Description

N’-{Hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide is a complex organic compound with the molecular formula C₃₀H₂₈N₂O₅ This compound is characterized by its intricate structure, which includes hydroxy, methoxy, and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with hydroxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{Hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.

Scientific Research Applications

N’-{Hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N’-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis(2-hydroxy-4-methoxyphenyl): This compound shares similar functional groups but differs in its overall structure and properties.

    Piperazine derivatives: These compounds also contain nitrogen atoms and exhibit diverse biological activities.

Uniqueness

N’-{Hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

N'-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(2-methylphenyl)benzohydrazide

InChI

InChI=1S/C30H28N2O5/c1-21-9-7-8-12-27(21)32(28(33)22-10-5-4-6-11-22)31-29(34)30(35,23-13-17-25(36-2)18-14-23)24-15-19-26(37-3)20-16-24/h4-20,35H,1-3H3,(H,31,34)

InChI Key

LLVFNZDDOADXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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